N,N',N'',N''',N''''-Pentaacetylchitopentaose
Overview
Description
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is a pentameric chito-oligosaccharide derivative of chitin. It is characterized by the presence of five acetyl groups attached to the nitrogen atoms of the glucosamine units. This compound is known for its role in biological processes, particularly in plant defense mechanisms and root nodulation in leguminous plants .
Mechanism of Action
Target of Action
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose, also known as N-I,N-II,N-III,N-IV,N-V-PENTAACETYLCHITO-PENTAOSE, is a chito-oligosaccharide . Its primary targets are likely to be enzymes involved in the metabolism of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .
Mode of Action
The compound is involved in the process of root nodulation, a symbiotic relationship between leguminous plants and Rhizobium bacteria . It is produced by NodC, a chito-oligosaccharide synthase, and serves as a substrate for NodL, an O-acetyltransferase . The interaction between this compound and plant root lectins may promote cell division in the root cortex .
Biochemical Pathways
The biochemical pathways affected by N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose are related to the metabolism of chitin and the symbiotic relationship between leguminous plants and Rhizobium bacteria . The downstream effects include the conversion of atmospheric nitrogen into ammonia, which is crucial for plant growth .
Pharmacokinetics
Given its role in root nodulation, it is likely that the compound is absorbed and distributed in the plant root system .
Result of Action
The result of the action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is the promotion of root nodulation, leading to the conversion of atmospheric nitrogen into ammonia . This process enhances the growth and productivity of leguminous plants .
Action Environment
The action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is influenced by environmental factors such as soil pH, temperature, and the presence of Rhizobium bacteria . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose interacts with a variety of enzymes and proteins. It serves as a substrate for Rhizobium leguminosarum nodulation protein NodL . The interaction between this compound and these biomolecules is crucial for its function .
Cellular Effects
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose has a profound impact on various types of cells and cellular processes. It has been found to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages . This suggests that it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to plant root lectins, which may be important in promoting cell division in the root cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose typically involves the acetylation of chitopentaose. The process begins with the extraction of chitin from natural sources such as crustacean shells. Chitin is then hydrolyzed to produce chitopentaose, which is subsequently acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose follows similar steps but on a larger scale. The process involves the use of large reactors for hydrolysis and acetylation, ensuring high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose undergoes various chemical reactions, including:
Hydrolysis: Breaking down into smaller oligosaccharides or monosaccharides.
Oxidation: Conversion into corresponding oxidized derivatives.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation: Carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Achieved using nucleophiles under basic conditions
Major Products:
Hydrolysis: Produces smaller chito-oligosaccharides or glucosamine.
Oxidation: Results in oxidized chito-oligosaccharides.
Substitution: Yields substituted chito-oligosaccharides with various functional groups
Scientific Research Applications
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand chitinase activity.
Biology: Plays a role in studying plant defense mechanisms and root nodulation.
Medicine: Investigated for its potential in drug delivery systems and as an immunomodulatory agent.
Industry: Utilized in the production of biodegradable materials and as a component in agricultural products .
Comparison with Similar Compounds
Chitin: The parent compound from which N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is derived.
Chitosan: A deacetylated form of chitin with similar biological activities.
Chitotriose and Chitotetraose: Smaller chito-oligosaccharides with fewer acetyl groups.
Uniqueness: N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is unique due to its specific acetylation pattern, which enhances its stability and biological activity compared to other chito-oligosaccharides. Its ability to induce plant defense mechanisms and promote root nodulation sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYILOGADPXRZ-RXDSZOQSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347756 | |
Record name | Penta-N-acetylchitopentaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-68-2 | |
Record name | Penta-N-acetylchitopentaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N,N′,N″,N′″,N″″-Pentaacetylchitopentaose (CO5) interact with Armillaria sp. 541 and what are the potential downstream effects?
A: The research paper demonstrates that CO5 specifically binds to a LysM domain-containing protein named Armillaria LysM domain recognition gene (aLDRG) in Armillaria sp. 541. [] This interaction was confirmed using a biolayer interferometry (BLI) assay. While the specific downstream effects are not fully elucidated in the paper, the authors suggest that aLDRG, with its ability to bind chitin oligosaccharides like CO5, plays a crucial role in the recognition process between the fungus and its host during the formation of symbiotic relationships. [] This recognition, mediated by the binding of aLDRG to chitin components, is likely crucial for the development of the symbiotic structures (rhizomorphs) observed in Armillaria sp. 541.
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